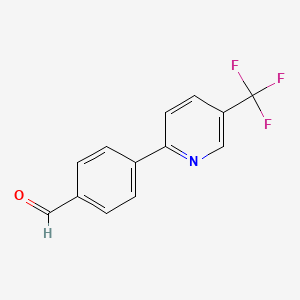

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWMOPSHGIWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376917 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871252-64-1 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with appropriate reagents to introduce the benzaldehyde group. One common method involves the use of a Friedel-Crafts acylation reaction, where the carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2), followed by reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid.

Reduction: 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and acylation, to form derivatives useful in further applications.

Biology

Research has indicated that derivatives of this compound exhibit promising biological activities, particularly in antimicrobial and anticancer research. The trifluoromethyl group enhances membrane penetration, which is crucial for its effectiveness against various pathogens .

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The following table summarizes some findings on its antimicrobial efficacy:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 15 | |

| Related derivative | Staphylococcus aureus | 18 | |

| Benzaldehyde Derivative A | Pseudomonas aeruginosa | 12 |

Anticancer Properties

The compound has been investigated for its potential to inhibit PARP enzymes (PARP-1 and PARP-2), which play a critical role in DNA repair mechanisms within cancer cells. Inhibiting these enzymes can enhance the sensitivity of cancer cells to chemotherapy, particularly in BRCA1-mutant cell lines. A notable case study demonstrated low nanomolar IC50 values against these enzymes, indicating strong inhibitory activity.

Medicine

Ongoing research explores the compound's potential as a building block for drug development. Its derivatives are being studied for their ability to target specific enzymes or receptors involved in various diseases, including cancer and bacterial infections .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the anticancer effects of a derivative similar to this compound against multiple cancer cell lines. The results indicated significant tumor growth inhibition in xenograft models, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of related compounds against resistant bacterial strains. The findings demonstrated that these compounds effectively reduced bacterial load in infected tissues, highlighting their potential for treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Group Variations

Table 1: Key Structural Differences

Physical and Chemical Properties

Table 2: Physical Property Comparison

Key Observations :

Reactivity :

- Aldehyde vs. Carboxylic Acid : The aldehyde in this compound is reactive toward nucleophiles (e.g., forming Schiff bases), while QW-6683’s carboxylic acid can participate in salt formation or esterification .

- Boronic Ester Reactivity : PN-8584’s boronic ester enables Suzuki-Miyaura cross-coupling, a feature absent in the aldehyde-containing compound .

Stability and Handling

- Aldehyde Stability : The reference compound’s aldehyde is prone to oxidation; storage under inert conditions is recommended.

- Nitro Group Stability : ’s nitro group may confer sensitivity to reducing agents or high temperatures .

- Boronic Ester Sensitivity : PN-8584 requires anhydrous conditions to prevent hydrolysis of the boronic ester .

Biological Activity

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3N. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its effectiveness against various bacterial strains. Studies suggest that compounds with similar structures can inhibit key bacterial enzymes, presenting opportunities for developing new antibacterial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde | S. aureus | 18 | |

| Benzaldehyde Derivative A | Pseudomonas aeruginosa | 12 |

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research has shown that it can act as a potent inhibitor of PARP-1 and PARP-2 enzymes, which are involved in DNA repair mechanisms in cancer cells. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1-mutant cells .

Case Study: PARP Inhibition

A study demonstrated that specific derivatives of this compound exhibited low nanomolar IC50 values against PARP enzymes, indicating strong inhibitory activity. These compounds were effective in reducing the viability of BRCA1-deficient cancer cell lines, showcasing their potential as therapeutic agents in targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to enzyme active sites, allowing for effective inhibition of enzymatic activity. This interaction can disrupt critical biological pathways, leading to decreased cell viability in both bacterial and cancerous cells .

Q & A

Q. What are the common synthetic routes for 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : This compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between pyridine boronic acids and halogenated benzaldehyde derivatives can yield the target structure. Grinding methods with catalysts like CuCl₂·2H₂O in solvent-free conditions (e.g., for analogous pyrimidine derivatives) have shown efficiency . Additionally, SFB (succinimidyl 4-formylbenzoate) can introduce the benzaldehyde moiety in multi-step syntheses . Optimization involves controlling temperature (e.g., maintaining 80–100°C for coupling reactions) and using inert atmospheres to prevent aldehyde oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment (>95%) .

- NMR : -NMR resolves trifluoromethyl group signals (δ: -60 to -65 ppm), while -NMR confirms aldehyde protons (δ: ~10.0 ppm) .

- Melting Point : Reported range: 123–124°C (for structurally similar nitriles); discrepancies may arise from polymorphic forms or impurities .

- Mass Spectrometry : Exact mass (calc. for C₁₃H₈F₃NO): 267.20 g/mol; deviations >0.005 Da suggest isotopic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies often stem from:

- Purity : Commercial samples may contain ≤5% impurities (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) affecting thermal behavior .

- Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple endotherms.

- Sample Preparation : Recrystallize using methanol/water mixtures (80:20 v/v) to isolate pure phases .

Q. What strategies stabilize the aldehyde group during derivatization or storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation to carboxylic acid derivatives .

- Derivatization : Convert to hydrazones (e.g., using 2-hydrazinopyridine) for temporary protection during synthetic steps .

- Low-Temperature Storage : Maintain at -20°C in amber vials to reduce photolytic degradation .

Q. How can computational methods predict the reactivity of the trifluoromethylpyridine-benzaldehyde system?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. NIST data (bond dissociation energies for C–F bonds) guide stability predictions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics for cross-coupling steps .

Q. What are the key considerations for handling by-products in cross-coupling reactions involving this compound?

- Methodological Answer :

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) to separate unreacted boronic acids .

- Spectroscopic Monitoring : Track reaction progress via in-situ IR for carbonyl (C=O, ~1700 cm⁻¹) and C–F (~1100 cm⁻¹) stretches .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to minimize homocoupling by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.